molecular formula C19H28N2O4S B12228028 2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B12228028
M. Wt: 380.5 g/mol
InChI Key: APHPDQVAQUDKRU-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the amine derivative, 4-(thiomorpholin-4-yl)oxan-4-ylmethylamine, in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antioxidant activity could be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular pathways and targets involved would require further detailed studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of the thiomorpholine and oxane rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities such as improved antioxidant and antibacterial effects .

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O4S/c1-23-16-5-3-4-15(17(16)24-2)18(22)20-14-19(6-10-25-11-7-19)21-8-12-26-13-9-21/h3-5H,6-14H2,1-2H3,(H,20,22)

InChI Key

APHPDQVAQUDKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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